molecular formula C10H5BrF3NO B12358918 6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one

Katalognummer: B12358918
Molekulargewicht: 292.05 g/mol
InChI-Schlüssel: KJNLQCGXQQYYHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. . The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one typically involves the reaction of 6-bromo-4-chloroquinoline with trifluoromethylating agents under specific conditions. One common method involves refluxing the reactants in the presence of a base such as Hünig’s base to obtain the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to the modulation of their activity. The compound can inhibit or activate various enzymes and receptors, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one is unique due to the specific combination of bromine and trifluoromethyl groups, which enhances its chemical reactivity and biological activity. This combination is not commonly found in other quinoline derivatives, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H5BrF3NO

Molekulargewicht

292.05 g/mol

IUPAC-Name

6-bromo-4-(trifluoromethyl)-6H-quinolin-2-one

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-5H

InChI-Schlüssel

KJNLQCGXQQYYHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=O)C=C(C2=CC1Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.